4-[2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]benzoic acid
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Overview
Description
4-[2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]benzoic acid is a compound that contains a 1,3-thiazolidin-4-one fragment, which is known for its biological activity. This fragment is a structural unit in various biologically active compounds, including those used in the treatment of type II diabetes and other medical conditions .
Preparation Methods
The synthesis of 4-[2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]benzoic acid typically involves the condensation of 4-bromobenzaldehyde with 3-methyl-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid in boiling acetic acid . The mixture is stirred and cooled to 0–5°C, and the precipitate is filtered off, washed with petroleum ether, and dried at 50–60°C . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include ethanol, amines, and other organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]benzoic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes like acetylcholinesterase and proteins such as Bcl-2, which are involved in various cellular processes . These interactions lead to the compound’s biological effects, such as inducing apoptosis in cancer cells or reducing blood sugar levels in diabetic patients .
Comparison with Similar Compounds
4-[2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]benzoic acid is unique compared to other similar compounds due to its specific chemical structure and biological activities. Similar compounds include:
2-[5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid: Known for its antitumor activity.
4-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid: Exhibits antimicrobial and anti-tubercular properties.
2-sulfanylidene-1,3-thiazolidin-4-one derivatives: Used in various chemical and biological applications.
These compounds share similar structural features but differ in their specific biological activities and applications.
Properties
CAS No. |
832150-79-5 |
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Molecular Formula |
C12H11NO3S2 |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
4-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]benzoic acid |
InChI |
InChI=1S/C12H11NO3S2/c14-10-7-18-12(17)13(10)6-5-8-1-3-9(4-2-8)11(15)16/h1-4H,5-7H2,(H,15,16) |
InChI Key |
CDZYALGDGVIEJH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CCC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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